2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide
説明
特性
IUPAC Name |
2-(benzotriazol-1-yl)-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-3-6-14-9-11-15(12-10-14)19-18(23)13-22-17-8-5-4-7-16(17)20-21-22/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCFLAFSDFFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent studies and findings.
- Molecular Formula : C18H20N4O
- Molecular Weight : 308.38 g/mol
- CAS Number : 298218-10-7
- Structural Characteristics : The compound features a benzotriazole moiety linked to a butylphenyl acetamide structure, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit promising antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains. For instance:
- Study Findings : A study reported that this compound demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
Anti-inflammatory Activity
Benzotriazole compounds have also been linked to anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory conditions:
- Mechanism : It is believed that the benzotriazole nucleus interacts with signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators .
Analgesic Effects
Some derivatives of benzotriazole have shown analgesic properties in animal models:
- Case Study : In a controlled study, the compound exhibited significant pain relief in mice subjected to formalin-induced pain, indicating its potential as an analgesic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Interaction with Membrane Structures : The hydrophobic butyl group enhances membrane penetration, facilitating interaction with intracellular targets.
- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and microbial resistance.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound was effective against multiple strains of bacteria and fungi, showing a broad spectrum of antimicrobial activity.
- Inflammation Models : Experimental models using carrageenan-induced paw edema indicated that treatment with the compound significantly reduced swelling compared to control groups .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural features allow it to interact effectively with microbial targets, leading to significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
In a study evaluating various derivatives of benzotriazole, 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-butylphenyl)acetamide was tested against several bacterial strains. The findings indicated promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 1.27 µM |
| Staphylococcus aureus | 5.08 µM |
| Escherichia coli | 2.54 µM |
| Salmonella typhi | 5.08 µM |
| Klebsiella pneumoniae | 2.60 µM |
These results suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focused on its effects on human colorectal carcinoma cell lines demonstrated that it possesses considerable antiproliferative activity.
Case Study: Anticancer Screening
In vitro tests showed that the compound had an IC50 value of approximately 5.85 µM against HCT116 cells, indicating its potential as an effective anticancer agent:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.85 |
| Standard Drug (5-Fluorouracil) | 9.99 |
This comparison reveals that the compound is more potent than the standard chemotherapy drug, suggesting it may offer a novel approach in cancer treatment strategies .
類似化合物との比較
Table 1: Structural Comparison of Selected Analogs
Antimicrobial Activity
- Thioacetamide-Triazoles (): Compounds 38 and 39 exhibited MIC values against E. coli, with fluorobenzyl substituents enhancing activity .
- Quorum Sensing Inhibition (): Compound 6p (4-nitrophenyl) showed 68.23% inhibition at 250 µM, suggesting electron-withdrawing groups enhance activity .
Antiviral Activity
Docking and Binding Interactions
- highlighted docking poses of compound 9c (bromophenyl-thiazole) with active sites, suggesting triazole and thiazole moieties contribute to binding . The target’s benzotriazole may engage in π-π stacking or hydrogen bonding, but the butylphenyl group could sterically hinder interactions.
Substituent Effects on Physicochemical Properties
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 6p) improve quorum sensing inhibition, while alkyl chains (e.g., butyl) may prioritize pharmacokinetic optimization over direct target engagement .
準備方法
Key Synthetic Routes
Nucleophilic Substitution via Chloroacetamide Intermediate
This two-step method is the most widely reported approach, leveraging readily available starting materials.
Step 1: Synthesis of 2-Chloro-N-(4-Butylphenyl)Acetamide
Reagents :
- 4-Butylphenylamine
- Chloroacetyl chloride
- Triethylamine (base)
- Solvent: Dichloromethane (DCM) or water
Procedure :
- Acylation : 4-Butylphenylamine reacts with chloroacetyl chloride in DCM under ice-cooled conditions.
- Work-up : The mixture is stirred overnight, quenched with ice water, and extracted with ethyl acetate.
- Isolation : The product precipitates as a white solid after solvent removal.
Reaction Equation :
$$
\text{4-Butylphenylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(4-butylphenyl)acetamide} + \text{HCl}
$$
Step 2: Substitution with 1H-1,2,3-Benzotriazole
Reagents :
- 2-Chloro-N-(4-butylphenyl)acetamide
- 1H-1,2,3-Benzotriazole
- Anhydrous potassium carbonate (K$$2$$CO$$3$$)
- Solvent: Dimethylformamide (DMF)
Procedure :
- Nucleophilic Attack : The chloroacetamide reacts with benzotriazole in DMF at 60–80°C for 6–8 h.
- Microwave Acceleration : Microwave irradiation (245 W) reduces reaction time to 1–2 h.
- Purification : Column chromatography (petroleum ether/ethyl acetate) yields the final product.
Reaction Equation :
$$
\text{2-Chloro-N-(4-butylphenyl)acetamide} + \text{Benzotriazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl}
$$
Coupling Agent-Mediated Amide Formation
This alternative route employs carboxylate activation for direct amide bond formation.
Step 1: Synthesis of 2-(1H-Benzotriazol-1-yl)Acetic Acid
Reagents :
- 1H-1,2,3-Benzotriazole
- Chloroacetic acid
- Sodium hydroxide (NaOH)
Procedure :
- Alkylation : Benzotriazole reacts with chloroacetic acid in aqueous NaOH at 50°C.
- Acidification : The mixture is acidified to pH 2–3, precipitating the carboxylic acid.
Reaction Equation :
$$
\text{Benzotriazole} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(1H-Benzotriazol-1-yl)Acetic Acid} + \text{NaCl}
$$
Step 2: Amide Coupling with 4-Butylphenylamine
Reagents :
- 2-(1H-Benzotriazol-1-yl)Acetic Acid
- 4-Butylphenylamine
- Coupling Agents: HATU, HBTU, or EDC/HOBt
- Solvent: Acetonitrile or DCM
Procedure :
- Activation : The carboxylic acid is activated using HATU or EDC/HOBt.
- Coupling : 4-Butylphenylamine is added, and the reaction proceeds at room temperature for 12–16 h.
- Purification : Silica gel chromatography isolates the product.
Reaction Equation :
$$
\text{2-(1H-Benzotriazol-1-yl)Acetic Acid} + \text{4-Butylphenylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} + \text{Byproducts}
$$
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Coupling Agent Method |
|---|---|---|
| Starting Material Cost | Low (chloroacetyl chloride) | Moderate (HATU/HOBt) |
| Reaction Time | 6–8 h (conventional) | 12–16 h |
| Yield | 65–72% | 60–68% |
| Purification Complexity | Column chromatography | Column chromatography |
| Scalability | High (microwave-assisted) | Moderate |
Key Observations :
Optimization Strategies
Solvent Selection
Base Optimization
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Hydrolysis of chloroacetamide | Use anhydrous solvents and inert atmospheres |
| Low coupling efficiency | Optimize stoichiometry (1.2:1 acid:amine ratio) |
| Product solubility | Employ mixed-solvent systems (e.g., DCM/MeOH) |
Q & A
Advanced Question
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., enzymes or receptors). Validate with experimental data (e.g., crystallographic structures) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanoseconds to assess stability and key residues (e.g., hydrogen bonds with benzotriazole) .
- QSAR Modeling : Corrogate substituent effects (e.g., butyl chain length) with bioactivity to guide structural optimization .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Question
SAR studies focus on:
- Benzotriazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with hydrophobic enzyme pockets .
- Butylphenyl Chain Optimization : Vary alkyl chain length (e.g., propyl vs. pentyl) to balance lipophilicity and solubility .
- Acetamide Linker Replacement : Test urea or sulfonamide linkers to improve metabolic stability .
What methods ensure compound purity for pharmacological assays?
Basic Question
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- Melting Point Analysis : Sharp melting ranges (Δ < 2°C) indicate high crystallinity and purity .
- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to prevent hydration-related instability .
How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
Advanced Question
- Crystallization : Grow crystals via vapor diffusion (e.g., ether into DMSO solution) .
- Data Collection : Use a diffractometer (Cu-Kα radiation) to collect intensity data. SHELX programs refine the structure, resolving disorder or tautomerism .
- Validation : Cross-check bond lengths/angles with DFT-optimized geometries to confirm accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
